6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 326.41 g/mol. This compound is classified under thiazole derivatives and exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure incorporates a thiazolo ring fused with an azepine moiety, which contributes to its chemical properties and biological activity.
The compound is cataloged under the CAS Number 1251012-02-8 and can be sourced from various chemical suppliers specializing in pharmaceutical compounds. It falls within the broader classification of organic compounds, specifically as a dicarboxylate derivative due to the presence of two carboxylate functional groups.
The synthesis of 6-tert-butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yield and purity.
The molecular structure of 6-tert-butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate features:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration and potential interactions with biological targets.
6-tert-butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate can participate in various chemical reactions:
Each reaction pathway requires careful consideration of conditions to achieve desired products efficiently.
While specific data on the mechanism of action for this compound may be limited, compounds with similar structures often exhibit activity through interactions with biological receptors or enzymes. Potential mechanisms include:
Further research is necessary to elucidate the exact mechanisms through experimental studies.
The physical properties of 6-tert-butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to heat or moisture.
This compound has potential applications in various scientific fields:
Ongoing research into this compound could reveal additional applications based on its unique chemical properties and biological activities.
The construction of the thiazolo[4,5-d]azepine core demands precise sequential bond formation. Two dominant strategies emerge:
Linear Assembly: This approach begins with functionalized thiazole precursors, typically ethyl 4-aminothiazole-5-carboxylate derivatives. N-Alkylation with tert-butyl 4-bromobutanoate introduces the azepine precursor chain. Subsequent intramolecular lactamization under basic conditions (e.g., LiOH/THF/H₂O) forms the 7-membered azepinone ring. Thionation (Lawesson's reagent or P₂S₅) followed by cyclodehydration closes the thiazolo ring system [1] [6]. This route typically requires 6-8 steps with overall yields of 15-25%, heavily dependent on purification efficiency at each stage.
Convergent Approach: Pre-formed partially saturated azepine intermediates, such as tert-butyl 4-oxoazepane-1-carboxylate, serve as starting points. Condensation with α-haloketones or α-thiocyanato esters provides linear thiazole-azepine adducts. Cyclodehydration (using POCl₃, PPA, or acidic conditions) then furnishes the fused tricyclic system. This method benefits from commercial availability of some azepinone building blocks but faces challenges in regioselective thiazole annulation [2] [6].
Table 1: Comparison of Synthetic Routes to the Thiazolo[4,5-d]azepine Core
Strategy | Key Starting Materials | Critical Step | Average Yield | Major Challenge |
---|---|---|---|---|
Linear Assembly | Ethyl 4-aminothiazole-5-carboxylate | Intramolecular lactamization | 15-25% | Low yielding final cyclodehydration |
Convergent | tert-Butyl 4-oxoazepane-1-carboxylate | Regioselective thiazole fusion | 20-30% | Diastereomer separation post-annulation |
The installation of the C2-ethyl ester and C6-tert-butyl carbamate groups leverages catalytic methodologies:
Carbamate Protection: The C6 nitrogen is protected via Boc-anhydride activation under catalytic DMAP (4-dimethylaminopyridine, 5-10 mol%). This reaction proceeds quantitatively in dichloromethane at 0-25°C within 1-2 hours. Crucially, gold(I)-catalysis (e.g., Ph₃PAuNTf₂, 2 mol%) enables selective carbamate formation on secondary amines in complex heterocycles without affecting ester groups or triggering ring-opening side reactions. This chemoselectivity is vital for late-stage functionalization of the azepine nitrogen [1] [5] [8].
Esterification/Transesterification: The C2-ethyl ester is typically introduced early using acid catalysis (H₂SO₄, TsOH). For intermediates bearing acid-sensitive groups, lipase-catalyzed transesterification (e.g., CAL-B in TBME) converts methyl esters to ethyl esters efficiently (≥85% conversion). Titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1-5 mol%) catalyzes direct esterification of carboxylic acid intermediates with ethanol, enabling azeotropic water removal for high yields (90-95%) without racemization [1] [7].
Table 2: Catalytic Systems for Carbamate and Ester Installation
Functionality | Catalyst | Conditions | Yield | Chemoselectivity Features |
---|---|---|---|---|
C6 Boc-Carbamate | DMAP (10 mol%) | Boc₂O, CH₂Cl₂, 25°C, 1h | ~100% | Tolerates esters, ketones |
C6 Boc-Carbamate | Ph₃PAuNTf₂ (2 mol%) | Boc₂O, CH₂Cl₂, 25°C, 30min | 95% | Selective for 2° amines over alcohols |
C2 Ethyl Ester | Ti(OⁱPr)₄ (5 mol%) | EtOH, toluene, reflux, 4h | 90-95% | No racemization of α-chiral centers |
C2 Ethyl Ester | Candida antarctica Lipase B | EtOH, TBME, 40°C, 24h | 85-90% | Mild, pH-neutral; avoids epimerization |
The non-planar nature of the azepine ring dictates conformational stability and substituent orientation:
Conformational Dynamics: The azepine ring exists in rapid equilibrium between boat and chair conformations at room temperature. Electron diffraction and computational studies (DFT: B3LYP/6-31G) reveal the chair form predominates (≥80% population) due to minimized 1,3-diaxial interactions. The C6-Boc group adopts a *pseudo-equatorial orientation, reducing steric clash with the thiazole ring. Substituents at C5 or C7 significantly bias this equilibrium—bulky groups (e.g., phenyl, tert-butyl) favor the chair conformation by >95% [3] [10].
Diastereoselective Reduction: Syntheses requiring saturated C7-C8 bonds employ catalytic hydrogenation (Pd/C, H₂ 50 psi) or stereoselective hydride reduction. NaBH₄/CeCl₃ provides syn-7,8-dihydro derivatives (dr 3:1), while L-Selectride® yields the anti-diastereomer (dr 4:1). This stereocontrol arises from chelation control (Ce³⁺ coordinates to the C2 carbonyl and azepine N) or steric approach control (L-Selectride® attacks the less hindered face). High-pressure H₂ (300 psi) over PtO₂ achieves complete saturation but with epimerization risk at C3 if chiral [9] [10].
Atropisomerism in Bicyclic Systems: The thiazole-azepine fusion can exhibit restricted rotation at ambient temperature when bearing ortho-disubstituted aryl groups at C3. Dynamic HPLC (Chiralpak® IA, hexane/iPrOH) separates atropisomers with ΔG‡ values of 22-25 kcal/mol. Low-temperature NMR (CD₂Cl₂, 183 K) reveals diastereotopic protons in the azepine ring, confirming slow rotation. Steric modification (e.g., replacing ethyl ester with methyl) reduces rotational barrier to <18 kcal/mol, eliminating atropisomerism [3] [10].
Table 3: Conformational and Stereochemical Parameters of the Azepine Ring
Parameter | Value/Outcome | Analytical Method | Influencing Factors |
---|---|---|---|
Chair:Boat Ratio | 80:20 at 298K | VT-NMR (500 MHz, -90°C to +50°C) | C6-Boc group; C5/C7 substituents |
C6-Boc Orientation | Pseudo-equatorial | X-ray crystallography (COD database) | Ring puckering minimizes A^(1,3) strain |
syn-7,8-Dihydro derivative dr | 3:1 (NaBH₄/CeCl₃) | ¹H NMR (400 MHz, J₇,₈ analysis) | Chelation to C2 carbonyl oxygen |
anti-7,8-Dihydro derivative dr | 4:1 (L-Selectride®) | Chiral HPLC (Chiralcel® OD-H) | Steric approach from less hindered face |
Atropisomer Barrier (ΔG‡) | 22-25 kcal/mol | Dynamic HPLC, VT-NMR kinetics | Bulk of C2/C3 substituents; ring torsion |
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8